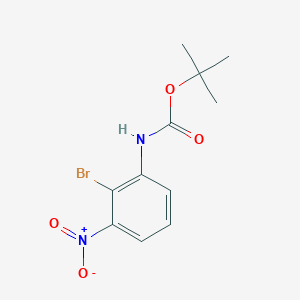
5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid (AFPC) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a molecular weight of 256.22 g/mol, and a melting point of 229-231 °C. AFPC is a derivative of acetaminophen, and is used in the synthesis of various pharmaceuticals, as well as in the production of pesticides, herbicides, and other organic compounds.
Aplicaciones Científicas De Investigación
Enzymatic Catalysis for Biobased Chemicals
One significant application of furan derivatives is their role in enzymatic processes to produce biobased platform chemicals. An example is the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a precursor for the production of renewable polymers. The process utilizes FAD-dependent enzymes capable of performing multiple consecutive oxidations, providing a high yield of FDCA at ambient conditions, highlighting a sustainable pathway for producing biobased polymers (Dijkman et al., 2014).
Antibacterial and Antioxidant Activities
Furan derivatives, including new compounds such as 5-acetoxymethylfuran-3-carboxylic acid, have been identified to exhibit potent antibacterial activity against Staphylococcus aureus. This discovery opens avenues for the development of new antibacterial agents from furan-based compounds, also showing moderate antioxidant activities (Yang-min Ma et al., 2016).
Biobased Polymers and Materials
The synthesis of biobased polymers using furan derivatives is another pivotal application. For instance, 2,5-bis(hydroxymethyl)furan, a compound related to 5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid, serves as a rigid diol for enzymatically polymerized polyesters, indicating its potential as a sustainable alternative to petroleum-based aromatic monomers in polyester production (Yi Jiang et al., 2014).
Renewable Fuels and Chemicals
The conversion of biomass into furan derivatives, such as HMF, furfural, and FDCA, highlights the role of these compounds in producing renewable fuels and chemicals. These derivatives are considered key bio-based platform molecules that can be transformed into a variety of chemicals, showcasing a sustainable alternative to fossil fuel-based products (S. Teong et al., 2014).
Biocatalytic Production
Biocatalysis presents a promising approach for the sustainable production of FDCA, a furan derivative with applications in biopolymer production. This method, leveraging enzymatic and whole-cell catalysis, offers advantages such as mild reaction conditions and high selectivity, underscoring the potential of biocatalytic pathways in producing sustainable chemicals (Haibo Yuan et al., 2019).
Propiedades
IUPAC Name |
5-[(2-acetamidophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-9(16)15-11-4-2-3-5-12(11)19-8-10-6-7-13(20-10)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGHONWHBFNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)
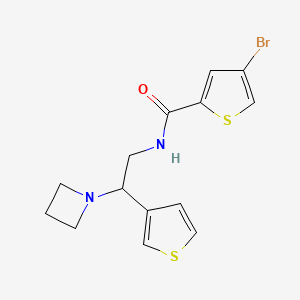
![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)
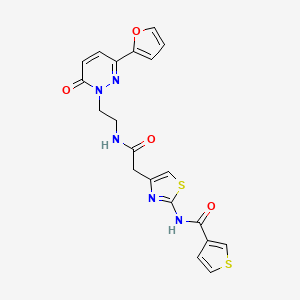
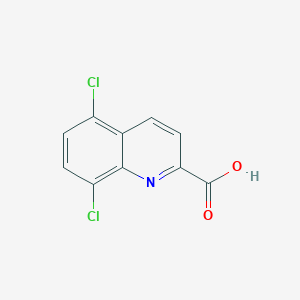
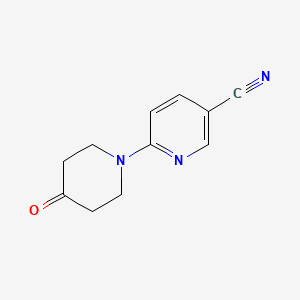
![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)
![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)

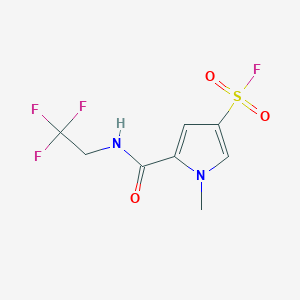
![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

